molecular formula C10H10O5 B14713259 4-Ethoxybenzene-1,2-dicarboxylic acid CAS No. 22895-22-3

4-Ethoxybenzene-1,2-dicarboxylic acid

Katalognummer: B14713259
CAS-Nummer: 22895-22-3
Molekulargewicht: 210.18 g/mol
InChI-Schlüssel: KHLNYSKHLDDQIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethoxybenzene-1,2-dicarboxylic acid is an organic compound with the molecular formula C10H10O5. It is a derivative of benzene with two carboxylic acid groups and an ethoxy group attached to the benzene ring. This compound is part of the benzenedicarboxylic acid family, which includes other isomers such as phthalic acid, isophthalic acid, and terephthalic acid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxybenzene-1,2-dicarboxylic acid typically involves the ethoxylation of phthalic anhydride. The reaction can be carried out using ethanol in the presence of a catalyst such as sulfuric acid. The reaction conditions usually involve heating the mixture to facilitate the formation of the ethoxy group .

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques such as crystallization and distillation is also common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxybenzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Ethoxybenzene-1,2-dicarboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Ethoxybenzene-1,2-dicarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially affecting their function. The ethoxy group can also participate in hydrophobic interactions, influencing the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Ethoxybenzene-1,2-dicarboxylic acid is unique due to the presence of the ethoxy group, which imparts different chemical and physical properties compared to its isomers.

Eigenschaften

CAS-Nummer

22895-22-3

Molekularformel

C10H10O5

Molekulargewicht

210.18 g/mol

IUPAC-Name

4-ethoxyphthalic acid

InChI

InChI=1S/C10H10O5/c1-2-15-6-3-4-7(9(11)12)8(5-6)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14)

InChI-Schlüssel

KHLNYSKHLDDQIZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=C(C=C1)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.